molecular formula C14H19N3O4S B2376597 N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide CAS No. 2361870-66-6

N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide

Cat. No.: B2376597
CAS No.: 2361870-66-6
M. Wt: 325.38
InChI Key: RTRXCGSDLQJRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide is a complex organic compound characterized by its unique structural features This compound contains a cyanomethyl group, a sulfonylamino group, and a phenyl ring substituted with a methyl and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide typically involves multiple steps:

    Formation of the Cyanomethyl Group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.

    Introduction of the Sulfonylamino Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base to form the sulfonylamino moiety.

    Attachment of the Phenyl Ring: The phenyl ring with its specific substituents (methyl and propan-2-yloxy groups) can be introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final step involves coupling the cyanomethyl and sulfonylamino intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the sulfonylamino group.

    Reduction: Reduction reactions can target the cyanomethyl group, potentially converting it to an amine.

    Substitution: The phenyl ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed under acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional group reduced.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds with biological targets, while the cyanomethyl group may participate in nucleophilic or electrophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-2-[(4-methylphenyl)sulfonylamino]acetamide: Lacks the propan-2-yloxy group, which may affect its reactivity and applications.

    N-(Cyanomethyl)-2-[(3-methylphenyl)sulfonylamino]acetamide: Similar structure but without the propan-2-yloxy group, leading to different chemical properties.

Uniqueness

N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, reactivity, and potential interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-10(2)21-13-5-4-12(8-11(13)3)22(19,20)17-9-14(18)16-7-6-15/h4-5,8,10,17H,7,9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRXCGSDLQJRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)NCC#N)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.